BenchChemオンラインストアへようこそ!

cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt

Physical characterization Analytical reference standards Pharmaceutical impurity handling

cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt (CAS 933443-26-6) is a chiral amine salt of (Z)-1-propenylphosphonic acid with (R)-(+)-α-methylbenzylamine, bearing the molecular formula C₁₁H₁₈NO₃P and a molecular weight of 243.24 g/mol. The compound is formally classified as Fosfomycin Cis-Propenyl Impurity (also designated Fosfomycin Trometamol Impurity and serves as a critical reference standard in the pharmaceutical quality control of the broad-spectrum antibiotic fosfomycin.

Molecular Formula C11H18NO3P
Molecular Weight 243.24 g/mol
Cat. No. B13406419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt
Molecular FormulaC11H18NO3P
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESCC=CP(=O)(O)O.CC(C1=CC=CC=C1)N
InChIInChI=1S/C8H11N.C3H7O3P/c1-7(9)8-5-3-2-4-6-8;1-2-3-7(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/b;3-2-/t7-;/m1./s1
InChIKeyCUMLAIKEAHWEFG-POMABLRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt: Core Identity, Regulatory Role, and Procurement-Relevant Characteristics


cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt (CAS 933443-26-6) is a chiral amine salt of (Z)-1-propenylphosphonic acid with (R)-(+)-α-methylbenzylamine, bearing the molecular formula C₁₁H₁₈NO₃P and a molecular weight of 243.24 g/mol . The compound is formally classified as Fosfomycin Cis-Propenyl Impurity (also designated Fosfomycin Trometamol Impurity 16) and serves as a critical reference standard in the pharmaceutical quality control of the broad-spectrum antibiotic fosfomycin [1]. It exists as a white to beige crystalline solid with a melting point exceeding 137 °C (with decomposition), is slightly soluble in ethanol and methanol, and requires storage at −20 °C under an inert atmosphere with protection from light . Beyond its role as an impurity marker, the compound is employed as a reagent in the microbial bioconversion of cis-propenylphosphonic acid to fosfomycin, a process of considerable commercial significance .

Why Free Acid, Sodium Salt, or Racemic Amine Salts Cannot Substitute for cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt in Regulated Workflows


Substituting this compound with the free acid (cis-propenylphosphonic acid, CAS 25383-06-6), its sodium salt (CAS 25992-16-9), or salts formed with racemic or alternative amines is not permissible in regulated pharmaceutical contexts because each entity bears a distinct CAS registry number linked to a specific molecular composition and stereochemical identity [1]. The (R)-(+)-α-methylbenzylamine counterion is not an arbitrary selection: this same chiral amine is the resolving agent historically employed to isolate the active (1R,2S)-enantiomer of fosfomycin from racemic epoxide mixtures, meaning the salt form directly recapitulates the stereochemical recognition event central to the drug's manufacturing process [2]. Furthermore, physical-form differences between the free acid (a hygroscopic oil requiring refrigeration) and the crystalline (R)-(+)-α-methylbenzylamine salt (a weighable solid stable at −20 °C) create practical barriers to interchangeability in analytical weighing, long-term storage, and method transfer across laboratories . These combined regulatory, stereochemical, and handling factors mean that procurement of the correct CAS-registered salt is a prerequisite — not a preference — for any workflow involving fosfomycin impurity profiling, chiral resolution method validation, or ANDA/DMF regulatory submission.

Quantitative Differentiation Evidence: cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt vs. Closest Analogs


Physical Form and Handling Stability: Crystalline Salt vs. Hygroscopic Free Acid Oil

The (R)-(+)-α-methylbenzylamine salt is a white to beige crystalline solid with a melting point exceeding 137 °C (with decomposition), whereas the parent cis-propenylphosphonic acid (free acid, CAS 25383-06-6) is a hygroscopic oil at ambient temperature that requires refrigerated storage under inert atmosphere . The crystalline salt form enables accurate gravimetric dispensing for reference standard preparation — a critical requirement for pharmaceutical impurity quantification where weighing errors directly propagate into acceptance criterion decisions. The oil form of the free acid introduces significant handling uncertainty: its hygroscopic nature means absorbed atmospheric moisture alters the effective mass on a balance, and its liquid state precludes the precision weighing achievable with a free-flowing crystalline powder .

Physical characterization Analytical reference standards Pharmaceutical impurity handling

CAS Registry Identity: Unique Regulatory Traceability vs. Free Acid and Sodium Salt Analogs

The target compound bears the unique CAS registry number 933443-26-6, which is unambiguously distinct from the free acid cis-propenylphosphonic acid (CAS 25383-06-6) and its sodium salt (CAS 25992-16-9) [1]. In fosfomycin trometamol drug substance monographs, the total impurity acceptance criterion is established at ≤0.5%, with individual specified impurities (Impurity A, Impurity B) each limited to ≤0.3%, and any unknown individual impurity capped at ≤0.1% [2]. Regulatory guidances (ICH Q3A/Q3B) require that impurity reference standards used for method validation and batch release testing match the exact chemical identity of the impurity being quantified; substitution of the free acid (CAS 25383-06-6) or sodium salt (CAS 25992-16-9) for the (R)-(+)-α-methylbenzylamine salt (CAS 933443-26-6) would constitute a mismatch in chemical identity that could invalidate an ANDA or DMF submission [1][2]. The compound is manufactured under ISO 17034 accreditation as a certified reference material, providing metrological traceability that non-accredited free acid or sodium salt preparations cannot match .

Regulatory compliance Pharmaceutical impurity profiling Reference standard traceability

Microbial Fosfomycin Production Efficiency: Bioconversion Yield Advantage Over Chemical Epoxidation

The compound is employed as a reagent in the microbial production of fosfomycin, where the cis-propenylphosphonic acid moiety serves as the substrate for stereoselective epoxidation by microorganisms . Multiple independent studies have quantified the bioconversion efficiency: Penicillium spinulosum achieved approximately 90% epoxidation efficiency at 0.2 g/L substrate after 10 days, and 90% conversion at 0.5 g/L within 6 days when glycerol replaced glucose [1]. Bacillus simplex strain S101 reached a fosfomycin concentration of 1,838.2 µg/mL with a conversion ratio of 81.3% after 6 days of incubation at an optimum cPPA concentration of 2,000 µg/mL [2]. In contrast, the conventional industrial chemical epoxidation route yields less than 50% overall conversion and generates substantial waste [2]. While these conversion efficiency data pertain to the cis-propenylphosphonic acid substrate moiety rather than the specific (R)-(+)-α-methylbenzylamine salt form, the salt is the reagent form specified for these microbial production protocols .

Fosfomycin bioproduction Biocatalysis Green chemistry process development

Stereochemical Resolution Pedigree: The (R)-(+)-α-Methylbenzylamine Counterion as the Classical Fosfomycin Resolving Agent

The (R)-(+)-α-methylbenzylamine counterion in this salt is not an incidental choice — it is the same chiral base historically employed in the classical manufacturing process to resolve racemic (±)-cis-1,2-epoxypropylphosphonic acid into the biologically active (1R,2S)-(−)-fosfomycin enantiomer [1]. In the established synthetic route, cis-propenylphosphonic acid is first epoxidized to yield racemic fosfomycin, and only the (1R,2S)-isomer possesses antibacterial activity; chemical resolution with (R)-α-methylbenzylamine selectively crystallizes the desired diastereomeric salt, enabling isolation of the active pharmaceutical ingredient [1][2]. Alternative amine bases (benzylamine, diethylamine, piperazine, phenethylamine) have been described in the patent literature for forming cis-propenylphosphonic acid amine salts generally [3], but none of these achiral or racemic amines can effect enantiomeric resolution. This salt therefore serves a dual function: as a fosfomycin impurity reference standard for analytical QC, and as a direct chemical surrogate for the diastereomeric recognition pair used in manufacturing resolution [1].

Chiral resolution Fosfomycin manufacturing Stereochemical quality control

Purity Specification and Analytical Documentation: >98% Purity with Full Characterization Suite

The (R)-(+)-α-methylbenzylamine salt is commercially supplied with a purity specification exceeding 98% and is accompanied by a comprehensive analytical data package including HPLC chromatograms, NMR spectra, mass spectra, and a Certificate of Analysis (COA) . In contrast, the technical-grade free acid (CAS 25383-06-6) is available at minimum purities as low as 60 area-% , and even higher-grade free acid preparations (98% min.) lack the full regulatory-compliant characterization suite expected of a pharmaceutical impurity reference standard . The salt is supplied in defined package sizes (10 mg, 25 mg, 50 mg, 100 mg, 500 mg) suitable for method validation and routine QC use, with list pricing benchmarked at approximately €251 per 50 mg from Toronto Research Chemicals via Fisher Scientific and €597 from Biozol . The ISO 17034 accreditation held by certain suppliers (e.g., CATO) provides formal metrological traceability that is explicitly required for reference standards used in compendial (USP/EP) testing .

Reference standard quality Certificate of Analysis Pharmaceutical impurity procurement

Procurement-Driven Application Scenarios for cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt


Pharmaceutical Impurity Reference Standard for Fosfomycin ANDA/DMF Regulatory Submissions

In Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions for generic fosfomycin trometamol drug products, this compound serves as the certified reference standard for the cis-propenyl impurity (Fosfomycin Trometamol Impurity 16). Its ISO 17034-accredited reference material status, >98% purity, and full analytical characterization package (HPLC, NMR, MS, COA) meet ICH Q3A/Q3B requirements for impurity method validation . The compound's unique CAS registry number (933443-26-6) ensures unambiguous identity traceability, and the crystalline solid form enables precise gravimetric preparation of stock solutions for HPLC system suitability testing, where the fosfomycin trometamol monograph imposes acceptance criteria of total impurities ≤0.5% and individual specified impurities ≤0.3% [1][2].

Chiral Resolution Method Development and Stereochemical Quality Control of Fosfomycin

The (R)-(+)-α-methylbenzylamine counterion directly recapitulates the classical manufacturing resolution chemistry used to isolate the active (1R,2S)-enantiomer of fosfomycin from racemic epoxide [3]. This makes the salt an ideal reference probe for developing and validating chiral HPLC or capillary electrophoresis methods that verify the enantiomeric purity of fosfomycin drug substance. Unlike achiral amine salts (benzylamine, diethylamine) or the racemic amine form, only the enantiopure (R)-(+)-α-methylbenzylamine salt provides the stereochemical recognition necessary to validate chiral separation selectivity [4].

Bioprocess Development for Microbial Fosfomycin Production

For industrial biotechnology groups developing or optimizing microbial fosfomycin manufacturing processes, this compound serves as the substrate reagent in stereoselective whole-cell bioconversion workflows. Documented bioconversion efficiencies of 81–90% using Penicillium spp. or Bacillus simplex S101 substantially exceed the <50% yield of conventional chemical epoxidation, offering both economic and environmental advantages [5][6]. The defined (Z)-configuration of the propenyl moiety is essential, as the trans isomer would not yield the correct (1R,2S)-fosfomycin stereochemistry upon epoxidation [7].

Analytical Method Development and Validation for Fosfomycin QC Release Testing

In QC laboratories performing batch release testing of fosfomycin drug substance or finished product, this compound is employed as the system suitability standard and impurity marker for HPLC-ELSD or ion-pair HPLC methods that quantify related substances [8]. The crystalline solid form ensures reproducible standard preparation across multiple analysts and sites, and the availability of defined package sizes (10–500 mg) supports method development, validation, and routine QC use without the weighing and stability challenges inherent to the hygroscopic free acid oil [2].

Quote Request

Request a Quote for cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.